![molecular formula C17H13BrF2N2O2S B2392625 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 864976-19-2](/img/structure/B2392625.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .Chemical Reactions Analysis
Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . It is showed similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis
The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
- Advantages : mBhc-caged thiols undergo clean and efficient photo-cleavage upon irradiation without detectable photoisomer production. This property is valuable for studying biological processes and designing targeted therapies .
- Application : The compound can act as a catalyst for the protodeboronation of alkyl boronic esters, enabling formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for synthetic chemistry and drug discovery .
- Application : Donor–π–Acceptor–π–Donor compounds derived from this compound’s core structure have been characterized and tested in OFETs. Their electronic properties make them promising candidates for organic electronics .
Photochemical Protection and Uncaging in Biological Studies
Hydromethylation Catalyst
Organic Field-Effect Transistors (OFETs)
Mechanism of Action
Target of Action
It is known that similar compounds have shown cytotoxic activity against human cancer cell lines .
Mode of Action
It has been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3h)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . The resulting compounds have shown good cytotoxicity against tested cell lines .
Biochemical Pathways
It is known that similar compounds have shown antibacterial activity, suggesting they may interfere with bacterial metabolic pathways .
Pharmacokinetics
The compound’s cytotoxic activity suggests it is able to penetrate cell membranes and exert its effects .
Result of Action
The compound has shown good cytotoxicity against the tested cell lines, suggesting it may induce cell death or inhibit cell proliferation . It also has demonstrated antibacterial activity, indicating it may inhibit bacterial growth .
Action Environment
The compound’s synthesis involves a copper-catalyzed reaction, suggesting that the presence of certain metal ions may influence its activity .
properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2O2S/c1-24-8-7-22-13-6-5-10(18)9-14(13)25-17(22)21-16(23)15-11(19)3-2-4-12(15)20/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQAJRPCIEXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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